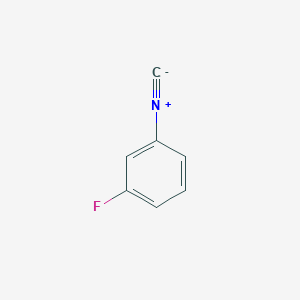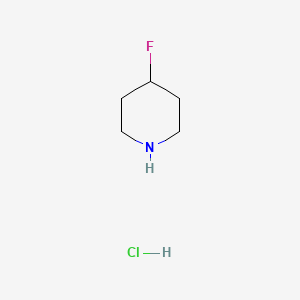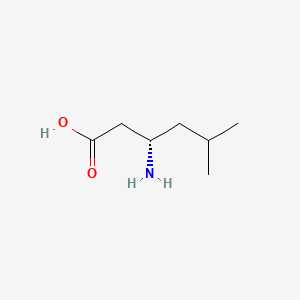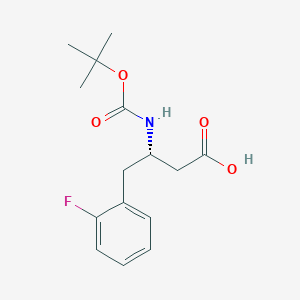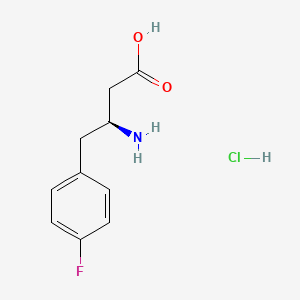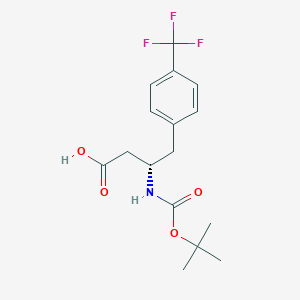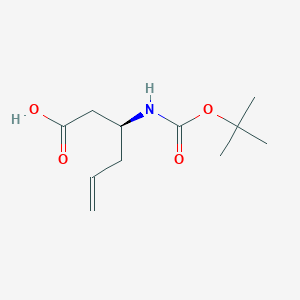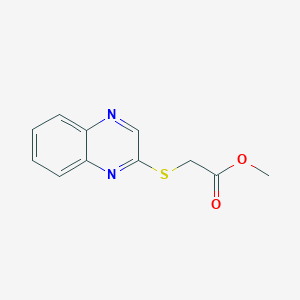
Methyl 2-(2-quinoxalinylsulfanyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(2-quinoxalinylsulfanyl)acetate” is a chemical compound with the CAS Number: 55338-14-2 . It has a molecular weight of 234.28 and its molecular formula is C11H10N2O2S .
Molecular Structure Analysis
The InChI code for “Methyl 2-(2-quinoxalinylsulfanyl)acetate” is 1S/C11H10N2O2S/c1-15-11(14)7-16-10-6-12-8-4-2-3-5-9(8)13-10/h2-6H,7H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 2-(2-quinoxalinylsulfanyl)acetate” is a solid substance . It has a melting point range of 93 - 95 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Antibacterial and Veterinary Applications
- Methyl 2-(2-quinoxalinylsulfanyl)acetate derivatives, like 2-Acetyl-3-[(methylsulfonyl)methyl]quinoxaline 1-oxide, have shown significant antibacterial activity. These compounds have been effective against pathogens important to veterinary medicine, such as Treponema hyodysenteriae, a causative agent in swine dysentery (Dirlam, Presslitz, & Williams, 1983).
Corrosion Inhibition
- Quinoxaline derivatives, including those related to methyl 2-(2-quinoxalinylsulfanyl)acetate, have been studied for their efficacy as corrosion inhibitors. Their effectiveness is assessed through quantum chemical calculations, indicating a significant potential in protecting materials like copper in acidic environments (Zarrouk et al., 2014).
Interaction Studies in Solutions
- The interactions of methyl acetate with aqueous solutions of quinoxaline derivatives have been explored. Studies on the effect of temperature and concentration on these interactions provide valuable insights into the solute-solute, solute-solvent, and solvent-solvent interactions in mixtures (Raphael, Bahadur, & Ebenso, 2015).
Synthesis of Anti-inflammatory and Analgesic Agents
- Compounds synthesized from ethyl (3-methyl-7-substituted-2-oxoquinoxalin-1(2H)-yl) acetates, closely related to methyl 2-(2-quinoxalinylsulfanyl)acetate, have been screened for anti-inflammatory and analgesic activities, showing promising results (Wagle, Adhikari, & Kumari, 2008).
Neuroprotective Applications
- Derivatives of quinoxaline, such as 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), have been identified as potent inhibitors of non-NMDA glutamate receptors. These compounds have shown neuroprotective effects in cerebral ischemia, potentially useful in treating neurological conditions (Sheardown et al., 1990).
Antimicrobial and Cytotoxicity Studies
- Novel sulfur-linked quinoline–coumarin bisheterocycles, synthesized from compounds similar to methyl 2-(2-quinoxalinylsulfanyl)acetate, have been evaluated for antimicrobial activities. These compounds demonstrated moderate to good effectiveness against various pathogens and displayed non-toxic effects in cytotoxicity studies (Paul & Muthusubramanian, 2013).
Anticancer Activity
- Research on derivatives of methyl 2-(2-quinoxalinylsulfanyl)acetate has revealed their potential in cancer treatment. Compounds such as methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates have shown significant antiproliferative activity against human cancer cell lines, suggesting their use in developing new anticancer drugs (El Rayes et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-quinoxalin-2-ylsulfanylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-15-11(14)7-16-10-6-12-8-4-2-3-5-9(8)13-10/h2-6H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNDQVKOWUSXQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC2=CC=CC=C2N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377049 |
Source


|
| Record name | methyl 2-(2-quinoxalinylsulfanyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-quinoxalinylsulfanyl)acetate | |
CAS RN |
55338-14-2 |
Source


|
| Record name | methyl 2-(2-quinoxalinylsulfanyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

